molecular formula C24H25N3O2S B11974059 (5E)-2-(4-butoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-2-(4-butoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11974059
M. Wt: 419.5 g/mol
InChI Key: QIXMLESAKNHDMR-RCCKNPSSSA-N
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Description

(5E)-2-(4-butoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and substituted with butoxyphenyl and isopropylbenzylidene groups. The compound’s unique structure lends it various chemical and biological properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(4-butoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole precursors, which are then fused together under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(4-butoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the thiazole and triazole rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(5E)-2-(4-butoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-2-(4-butoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-2-(4-methoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5E)-2-(4-ethoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

(5E)-2-(4-butoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The butoxyphenyl group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H25N3O2S

Molecular Weight

419.5 g/mol

IUPAC Name

(5E)-2-(4-butoxyphenyl)-5-[(4-propan-2-ylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H25N3O2S/c1-4-5-14-29-20-12-10-19(11-13-20)22-25-24-27(26-22)23(28)21(30-24)15-17-6-8-18(9-7-17)16(2)3/h6-13,15-16H,4-5,14H2,1-3H3/b21-15+

InChI Key

QIXMLESAKNHDMR-RCCKNPSSSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(C=C4)C(C)C)/SC3=N2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)C(C)C)SC3=N2

Origin of Product

United States

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